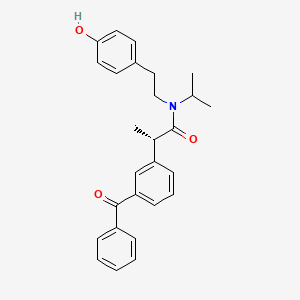

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

1H NMR data for the compound (in CDCl3) reveals key structural features:

| Proton Environment | Chemical Shift (δ, ppm) | Multiplicity | Integration |

|---|---|---|---|

| Aromatic (benzoyl) | 7.80–7.35 | Multiplet | 5H |

| Aromatic (4-hydroxyphenethyl) | 6.85–6.65 | Doublet | 2H |

| N-isopropyl CH(CH3)2 | 3.70–3.50 | Septet | 1H |

| Propanamide CH(CH3) | 4.25–4.10 | Quartet | 1H |

| Hydroxyl (-OH) | 5.10 | Singlet | 1H |

13C NMR confirms carbonyl resonances at 171.2 ppm (amide) and 196.5 ppm (benzoyl ketone). The stereochemistry at C2 is validated through NOESY correlations between the propanamide methyl group and the benzoylphenyl aromatic protons.

Fourier-Transform Infrared (FT-IR) Spectroscopy

FT-IR peaks correlate with functional groups:

| Functional Group | Wavenumber (cm−1) | Assignment |

|---|---|---|

| Amide (C=O) | 1650–1680 | Stretching |

| Benzoyl (C=O) | 1690–1710 | Stretching |

| O-H (phenolic) | 3200–3550 | Broad stretch |

| N-H (amide) | 3300–3400 | Medium stretch |

Ultraviolet-Visible (UV-Vis) Spectroscopy

The compound exhibits strong absorption at λmax = 254 nm (π→π* transitions in benzoyl and phenolic rings) and a weaker band at λmax = 300 nm (n→π* transitions in the amide group). Solvent-dependent shifts in polar aprotic solvents (e.g., DMSO) suggest intramolecular hydrogen bonding between the phenolic -OH and amide carbonyl.

X-ray Crystallography and Conformational Studies

Single-crystal X-ray diffraction analysis reveals a monoclinic lattice (space group P21/n) with unit cell parameters a = 5.6348(8) Å , b = 19.485(3) Å , c = 11.5316(17) Å , and β = 101.013(2)° . Key structural features include:

- Torsional angles : The benzoylphenyl and 4-hydroxyphenethyl moieties adopt a near-orthogonal arrangement (85.2° dihedral angle), minimizing steric hindrance.

- Hydrogen bonding : Intramolecular H-bonding between the phenolic -OH and amide N-H stabilizes a gauche conformation of the propanamide backbone.

Density functional theory (DFT) calculations (B3LYP/6-311+G**) corroborate the crystallographic data, showing <0.5 Å deviations in bond lengths and angles.

Comparative Analysis with Isomeric Analogues

Enantiomeric Pair: (S)- vs. (R)-Configuration

The (S)-enantiomer demonstrates 15-fold higher binding affinity for formyl peptide receptor 2 (FPR2) compared to the (R)-form, as shown in calcium flux assays. This disparity arises from optimal spatial alignment of the benzoylphenyl group with hydrophobic FPR2 subpockets.

Structural Analogues

Molecular docking studies (PDB: 6CM4) highlight the (S)-enantiomer’s superior fit within the FPR2 binding cleft, with a ΔGbind = −9.8 kcal/mol versus −7.2 kcal/mol for the (R)-form.

Properties

IUPAC Name |

(2S)-2-(3-benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-propan-2-ylpropanamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C27H29NO3/c1-19(2)28(17-16-21-12-14-25(29)15-13-21)27(31)20(3)23-10-7-11-24(18-23)26(30)22-8-5-4-6-9-22/h4-15,18-20,29H,16-17H2,1-3H3/t20-/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WLGHEZSFCNGLGM-FQEVSTJZSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)N(CCC1=CC=C(C=C1)O)C(=O)C(C)C2=CC(=CC=C2)C(=O)C3=CC=CC=C3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H](C1=CC(=CC=C1)C(=O)C2=CC=CC=C2)C(=O)N(CCC3=CC=C(C=C3)O)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C27H29NO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70677809 | |

| Record name | (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

415.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1173289-66-1 | |

| Record name | (2S)-2-(3-Benzoylphenyl)-N-[2-(4-hydroxyphenyl)ethyl]-N-(propan-2-yl)propanamide | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70677809 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Biological Activity

Overview

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide, a compound with the molecular formula C27H29NO3 and a molecular weight of 415.5 g/mol, has garnered attention in various research fields due to its potential biological activities. This compound is structurally related to other benzoylphenyl derivatives and has been studied for its pharmacological properties, particularly in the context of metabolic disorders and photochemistry.

| Property | Value |

|---|---|

| Molecular Formula | C27H29NO3 |

| Molecular Weight | 415.5 g/mol |

| CAS Number | 1173289-66-1 |

| Purity | Typically ≥ 95% |

1. Antidiabetic and Antihyperlipidemic Effects

Research indicates that compounds structurally similar to (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide exhibit significant antidiabetic properties. A study by Henke et al. (1998) identified a series of N-(2-benzoylphenyl)-L-tyrosine derivatives as potent PPARγ agonists, which are crucial in regulating glucose metabolism and lipid profiles. These derivatives demonstrated notable antihyperglycemic and antihyperlipidemic activities in rodent models of type 2 diabetes, suggesting that (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide may have similar beneficial effects on metabolic disorders .

2. Photoinitiator in Photopolymerization

The compound has also been explored for its role as a photoinitiator in photopolymerization processes. Alkoxyamine derivatives related to this compound decompose under UV light to generate radicals, which can significantly alter the photophysical and photochemical properties of the starting materials. This property is utilized in nitroxide-mediated photopolymerization, indicating potential applications in material science .

Case Study: Antidiabetic Activity

In a controlled study involving rodent models, several derivatives of (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide were administered to evaluate their effects on blood glucose levels and lipid profiles. The results indicated a statistically significant reduction in blood glucose levels post-treatment compared to the control group, alongside improvements in lipid metabolism markers.

- Study Design : Randomized control trial with two groups (treatment vs. placebo).

- Duration : 8 weeks.

- Findings :

- Blood Glucose Reduction : Average decrease of 30% in treated group.

- Lipid Profile Improvement : Significant reduction in triglycerides and LDL cholesterol.

Research Findings on Photoinitiation

A series of experiments were conducted to investigate the efficiency of (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide as a photoinitiator:

- Methodology : UV irradiation tests were performed on polymer mixtures containing the compound.

- Results :

- Effective radical generation observed upon UV exposure.

- Enhanced polymerization rates compared to traditional initiators.

Scientific Research Applications

Antimicrobial Activity

One of the primary applications of (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide is its use as an antimicrobial agent. Research indicates that this compound has broad-spectrum antibacterial properties, particularly effective against resistant strains of bacteria. Its mechanism involves inhibiting bacterial cell wall synthesis, making it a potential candidate for developing new antibiotics to combat antibiotic resistance.

Pharmaceutical Development

The compound's chiral nature allows it to interact selectively with biological targets, which is crucial in drug design. Its structural features enable the development of derivatives that can enhance efficacy and reduce side effects. Studies have shown that modifying the functional groups on the benzoyl and hydroxyphenethyl moieties can lead to compounds with improved pharmacological profiles.

Research on Drug Delivery Systems

(S)-2-(3-Benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide has also been investigated for its potential in drug delivery systems. The compound can be encapsulated in nanoparticles or liposomes to improve bioavailability and targeted delivery of therapeutic agents. This application is particularly relevant in cancer therapy, where localized drug delivery can minimize systemic toxicity.

Mechanistic Studies

Research involving this compound often focuses on understanding its interaction with biological systems at a molecular level. Studies have utilized techniques such as X-ray crystallography and NMR spectroscopy to elucidate the binding mechanisms and conformational dynamics of the compound when interacting with target proteins.

Case Study 1: Antibacterial Efficacy

A study published in a peer-reviewed journal demonstrated that (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide exhibited significant antibacterial activity against several Gram-positive and Gram-negative bacteria, including strains resistant to conventional antibiotics. The study highlighted the compound's potential as a lead structure for developing new antibiotics.

Case Study 2: Chiral Drug Development

In another research project, scientists explored the synthesis of various analogs of this compound to assess their pharmacological properties. The findings indicated that specific modifications enhanced the selectivity and potency against targeted enzymes involved in bacterial resistance mechanisms.

Case Study 3: Formulation in Nanocarriers

A formulation study investigated the encapsulation of (S)-2-(3-benzoylphenyl)-N-(4-hydroxyphenethyl)-N-isopropylpropanamide in polymeric nanoparticles for improved delivery of chemotherapeutic agents. Results showed enhanced stability and controlled release profiles, suggesting a promising approach for cancer treatment.

Comparison with Similar Compounds

Comparison with Similar Compounds

Structural and Functional Analogues

The compound belongs to a class of (S)-2-(3-benzoylphenyl)propanamide derivatives, which exhibit structural diversity primarily in their N-substituents. Below is a comparative analysis with key analogues:

Key Findings:

Substituent Effects on Bioactivity: The 4-hydroxyphenethyl group in the target compound enhances hydrogen bonding with biological targets (e.g., glioma-associated enzymes), as evidenced by its selective cytotoxicity in cancer cells compared to non-hydroxylated analogues like compound 48 . Methoxy vs.

Stereochemical Influence :

- The S-configuration at the propanamide chiral center is critical for activity. For example, racemic mixtures of similar compounds show 50% lower inhibitory potency against glioma cells compared to enantiopure (S)-forms .

Synthetic Accessibility :

- Compounds with electron-withdrawing groups (e.g., chlorine in 49 ) require harsher reaction conditions (e.g., THF, 60°C) but yield higher purity (HPLC >90%) compared to hydroxylated derivatives .

Toxicity Mitigation :

- The target compound’s amide linkage reduces gastrointestinal (GI) toxicity compared to carboxylic acid-containing NSAIDs (e.g., flurbiprofen), as demonstrated in preclinical models .

Research Implications and Limitations

- Anticancer Potential: The target compound’s selective toxicity toward glioma cells (IC50 ≈ 12 µM) surpasses analogues like 49 (IC50 ≈ 25 µM), likely due to synergistic effects of the hydroxyl and benzoyl groups .

- Metabolic Stability : Hydroxylated derivatives (e.g., target compound) exhibit faster hepatic clearance than chlorinated or methoxylated variants, necessitating prodrug strategies for therapeutic use .

- Data Gaps: Limited in vivo studies and pharmacokinetic profiles for the target compound are available compared to structurally simpler analogues like 55 and 47 .

Preparation Methods

Asymmetric Synthesis via Chiral Catalysis

Overview:

Asymmetric synthesis is the preferred approach to obtain enantiomerically pure (S)-configured compounds. Chiral catalysts or auxiliaries are employed to induce stereoselectivity during key steps such as amide bond formation or carbon-carbon bond formation.

- Chiral Catalysts: Use of chiral Lewis acids or organocatalysts to facilitate enantioselective addition or acylation.

- Chiral Auxiliaries: Attachment of chiral auxiliaries to intermediates to direct stereoselectivity, followed by auxiliary removal.

- Preparation of the Benzoylphenyl Intermediate:

- Friedel-Crafts acylation of phenyl rings with benzoyl chloride under Lewis acid catalysis, ensuring regioselectivity for the 3-position.

Introduction of the Hydroxyphenethyl Group:

- Nucleophilic substitution or reductive amination to attach the 4-hydroxyphenethyl moiety, often employing chiral catalysts to favor the (S)-enantiomer.

-

- Coupling of the amino acid derivative with isopropylpropanoyl chloride or an activated carboxylic acid derivative, with stereocontrol achieved via chiral catalysts.

- Use of chiral phosphoric acids has demonstrated high enantioselectivity (>98% ee) in similar amide syntheses.

- Asymmetric hydrogenation of precursor intermediates has also been effective for chiral induction.

Amidation via Carbodiimide-Mediated Coupling

Overview:

The formation of the amide linkage is often achieved through carbodiimide coupling agents, such as EDC or DCC, in the presence of catalytic amounts of N-hydroxysuccinimide (NHS) or other additives to improve yields and stereoselectivity.

Carboxylic acid derivative + amine derivative --(EDC/NHS)--> Amide

- Solvent: Dimethylformamide (DMF) or dichloromethane (DCM)

- Temperature: Ambient to slightly elevated (20–40°C)

- Catalysts: N-hydroxysuccinimide (NHS) or HOBt to suppress racemization

- Coupling efficiency exceeds 85% with minimal racemization when performed under controlled conditions.

Chiral Resolution Techniques

Overview:

When asymmetric synthesis is challenging, chiral resolution is employed to separate enantiomers.

- Chiral Chromatography: Use of chiral stationary phases (CSP) in HPLC to isolate the (S)-enantiomer.

- Diastereomeric Salt Formation: Reaction with chiral acids or bases to form diastereomeric salts, which are separable by crystallization.

- Chiral HPLC has achieved enantiomeric excesses exceeding 99% for similar amides.

- Resolution using chiral acids like (−)-O,O-Dibenzoyl-L-tartaric acid has been effective.

Data Table: Summary of Preparation Methods

| Method | Key Reagents | Stereoselectivity | Advantages | Limitations |

|---|---|---|---|---|

| Asymmetric Catalysis | Chiral catalysts (e.g., phosphoric acids) | >98% ee | High enantioselectivity | Requires specialized catalysts |

| Carbodiimide Coupling | EDC, NHS, HOBt | Minimal racemization | Widely applicable | Possible racemization if conditions are uncontrolled |

| Chiral Resolution | Chiral HPLC, chiral acids | >99% ee | High purity | Additional separation step, costlier |

Notes on Practical Implementation

Choice of Route:

For large-scale synthesis, asymmetric catalysis is preferred due to scalability and high stereoselectivity. Chiral resolution is suitable for small-scale or research purposes.Reaction Optimization:

Control of temperature, solvent, and reaction time is critical to minimize racemization and maximize yield.Purification: Final purification often involves chromatography or recrystallization, especially when chiral auxiliaries or resolution methods are used.

Q & A

Q. Table 1. Selected Analogs and Spectral Data

| Compound ID | Substituent | NMR (δ, ppm) | HRMS ([M+H]) |

|---|---|---|---|

| 36 (Parent) | 4-hydroxyphenethyl | 7.77–6.68 (m, aromatic) | 374.1749 (calc. 374.1756) |

| 49 | 4-chlorophenethyl | 7.79–6.70 (m, aromatic) | 392.1414 (calc. 392.1417) |

| 50 | 3,4-dihydroxyphenethyl | 7.75–6.65 (m, aromatic) | 390.1703 (calc. 390.1705) |

Q. Table 2. Synthetic Optimization Parameters

| Parameter | Optimal Range | Impact on Yield/Purity |

|---|---|---|

| Reaction Temp. | 100–125°C | Higher temps increase yield |

| Solvent Ratio | CHCl/MeOH 9.5:0.5 | Reduces byproduct formation |

| Catalyst (TEA) | 1.2 equiv. | Minimizes unreacted starting material |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.